molecular formula C₂₄H₂₃N₅O B000926 Apatinib CAS No. 811803-05-1

Apatinib

Cat. No. B000926
M. Wt: 397.5 g/mol
InChI Key: FYJROXRIVQPKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apatinib, also known as rivoceranib, is a novel, small molecule that acts as a selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. It is part of a class of anti-angiogenic drugs that obstruct the formation of new blood vessels, a process essential for tumor growth and metastasis. Its effectiveness has been studied across a variety of advanced or metastatic cancers including gastric cancer, non-small cell lung cancer, breast cancer, and hepatocellular carcinoma, among others (Scott, 2018).

Synthesis Analysis

Apatinib's synthesis involves processes that yield a compound capable of selectively inhibiting the VEGFR-2 pathway. The drug's synthesis and its mechanisms of action are critical in understanding how it effectively hinders angiogenesis, which is pivotal for cancer cell survival and proliferation. The synthesis process contributes to the drug's efficacy in targeting and binding to the VEGFR-2 tyrosine kinase, thereby inhibiting the angiogenesis process essential for tumor growth and metastasis.

Molecular Structure Analysis

The molecular structure of apatinib enables its selective inhibition of the VEGFR-2 kinase. This selective inhibition is crucial for its effectiveness in cancer treatment, as VEGFR-2 plays a significant role in angiogenesis. The molecular interactions between apatinib and the ATP binding site of VEGFR-2 prevent the phosphorylation of the receptor, thus inhibiting the downstream signaling pathways that lead to angiogenesis.

Chemical Reactions and Properties

Apatinib's chemical properties, including its solubility, stability, and reactivity, are fundamental to its pharmacokinetics and pharmacodynamics. Its ability to inhibit multiple ATP-binding cassette transporters highlights its potential in reversing multidrug resistance, a significant barrier in cancer treatment. These properties are essential for its absorption, distribution, metabolism, and excretion, affecting its efficacy and safety profile (Mi et al., 2010).

Physical Properties Analysis

The physical properties of apatinib, including its crystal form and solubility, impact its formulation and delivery. Studies on stable cocrystals and salts of apatinib have shown improved solubility in aqueous solutions, which is crucial for its bioavailability and therapeutic effectiveness. The development of these cocrystals and salts aims to overcome challenges related to the drug's solubility and stability, enhancing its clinical application (Zhu et al., 2018).

Chemical Properties Analysis

Apatinib's interaction with cytochrome P450 enzymes indicates its potential for drug-drug interactions, which is vital for its integration into existing cancer treatment regimens. Its inhibition effects on human and rat cytochrome P450 highlight the importance of understanding these interactions to minimize adverse effects and optimize therapeutic outcomes (Bao et al., 2018).

Scientific Research Applications

  • Glioma Treatment : Apatinib inhibits cell proliferation, colony formation, and promotes apoptosis in glioma cells, indicating its potential in glioma treatment (Wang et al., 2018).

  • Colorectal Cancer Therapy : In human colorectal cancer cell lines, Apatinib induces ER stress-related apoptosis and protective autophagy. Targeting autophagy could be a promising strategy to alleviate drug resistance in this context (Cheng et al., 2018).

  • Colonic Cancer Treatment : Enhanced tumor targeting and reduced toxicity have been achieved in colonic cancer treatment by combining Apatinib with cRGD-Lipo-PEG, a targeted drug delivery system (Song et al., 2017).

  • Cervical Cancer : Apatinib suppresses tumor growth in cervical cancer and shows synergistic effects with Paclitaxel for more significant tumor suppression (Qiu et al., 2018).

  • Advanced Gastric Cancer Treatment : Apatinib is effective in treating advanced gastric cancer, and its interactions with cytochrome P450 enzymes have been studied (Bao et al., 2018).

  • Broad Malignancy Treatment : Apatinib has shown efficacy in treating various cancers, including gastric cancer, hepatocellular carcinoma, lung cancer, breast cancer, sarcoma, esophageal cancer, colorectal cancer, ovarian cancer, cervical cancer, and cholangiocarcinoma (Tian, Niu, & Yao, 2021).

  • Antiangiogenic Molecule : As an oral antiangiogenic molecule, Apatinib inhibits the vascular endothelial growth factor receptor-2 (Ding et al., 2013).

  • Circumventing Multidrug Resistance : Apatinib enhances the cytotoxicity of ABCB1 and ABCG2 substrate drugs and may help in overcoming multidrug resistance to conventional antineoplastic drugs (Mi et al., 2010).

  • Hepatocellular Carcinoma : Apatinib improves the efficacy of transarterial chemoembolization in patients with advanced hepatocellular carcinoma, enhancing tumor progression and overall survival (Kan et al., 2020).

  • Antitumor Activity in Various Malignancies : Apatinib shows antitumor activity in a broad range of malignancies, partly due to its effect on increasing 3α hydroxybutyric acid in the liver (Feng et al., 2019).

  • Triple Negative Breast Cancer : Apatinib is recommended for heavily pretreated metastatic triple-negative breast cancer patients (Hu et al., 2014).

  • Nanobubble Drug Delivery System : Apatinib-loaded nanobubbles combined with ultrasound-targeted nanobubble destruction have been successful in inhibiting growth and inducing apoptosis in HepG2 cells in vitro (Tian et al., 2018).

  • Advanced Gastric Adenocarcinoma : Apatinib is approved for the treatment of advanced gastric adenocarcinoma or gastroesophageal junction adenocarcinoma in China (Shao et al., 2020).

  • Epithelial Ovarian Cancer : Apatinib is a feasible treatment for recurrent, platinum-resistant, pretreated epithelial ovarian cancer (Miao et al., 2017).

  • Non-Small Cell Lung Cancer : Apatinib combined with chemotherapy or targeted therapy may be effective in treating non-small cell lung cancer (Liu et al., 2019).

  • Advanced Non-Squamous Non-Small-Cell Lung Cancer : Apatinib shows promising efficacy and manageable toxicity in patients with advanced non-squamous non-small-cell lung cancer (Wu et al., 2018).

  • Gastroesophageal Adenocarcinoma : Apatinib is an emerging treatment option for patients with advanced gastric adenocarcinoma or gastroesophageal adenocarcinoma after chemotherapy failure (Scott, 2018).

  • Solid Tumors : Apatinib is undergoing phase II/III clinical trials in China for the treatment of solid tumors (Ding et al., 2012).

  • Advanced Sarcoma : Apatinib is effective and well tolerated in patients with advanced sarcoma, achieving tumor reduction and disease control in a significant number of cases (Liao et al., 2019).

Safety And Hazards

In the safety population, 87.9% of patients experienced treatment-related adverse events (TRAEs), with the most common hypertension (45.2%), proteinuria (26.5%), and white blood cell count decreased (25.3%) . Additionally, 51% of patients experienced grade ≥3 TRAEs. Fatal TRAEs occurred in 57 (2.9%) patients .

properties

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWQEMJFLWMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024366
Record name Rivoceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-Cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide

CAS RN

811803-05-1
Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811803-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apatinib free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivoceranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivoceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOCERANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apatinib
Reactant of Route 2
Reactant of Route 2
Apatinib
Reactant of Route 3
Reactant of Route 3
Apatinib
Reactant of Route 4
Reactant of Route 4
Apatinib
Reactant of Route 5
Reactant of Route 5
Apatinib
Reactant of Route 6
Reactant of Route 6
Apatinib

Citations

For This Compound
13,500
Citations
H Zhang - Drug design, development and therapy, 2015 - Taylor & Francis
… Apatinib, a small-molecule inhibitor of vascular endothelial growth factor receptor-2, has … of apatinib, but also on summarizing clinical trials and making recommendations of apatinib for …
Number of citations: 240 www.tandfonline.com
R Geng, J Li - Expert Opinion on Pharmacotherapy, 2015 - Taylor & Francis
… to apatinib from preclinical and clinical research in gastric cancer. Apatinib showed good safety, tolerance and treatment efficacy in Phase I/II studies. In a Phase III study, apatinib …
Number of citations: 123 www.tandfonline.com
G Roviello, A Ravelli, AI Fiaschi… - Expert Review of …, 2016 - Taylor & Francis
… of action of apatinib, its pharmacokinetic profile … apatinib treatment provides a clinical benefit in patients with metastatic GC is now available. This review will examine the role of apatinib …
Number of citations: 81 www.tandfonline.com
LJ Scott - Drugs, 2018 - Springer
… This article summarizes the pharmacological properties of apatinib … As third- or subsequent-line therapy, oral apatinib … the efficacy and safety profile of apatinib, including its use in …
Number of citations: 176 link.springer.com
R Geng, L Song, J Li, L Zhao - Expert Opinion on Drug Safety, 2018 - Taylor & Francis
… Apatinib was the first approved oral targeted drug for advanced … of apatinib, and, more importantly, to provide a full description of its safety evaluations to aid in the clinical use of apatinib …
Number of citations: 53 www.tandfonline.com
NF Maroufi, MR Rashidi, V Vahedian, M Akbarzadeh… - Life Sciences, 2020 - Elsevier
… Apatinib has beneficial implications as a post-second and third-line therapy agent in a variety of cancers. Furthermore, Apatinib … the therapeutic potential of Apatinib in cancer treatment. …
Number of citations: 57 www.sciencedirect.com
D Zhao, H Hou, X Zhang - OncoTargets and therapy, 2018 - Taylor & Francis
… In comparison to the single administration of apatinib, the combination of apatinib and … AUC 0–t of apatinib. On the contrary, the combination of apatinib and itraconazole decreased the …
Number of citations: 61 www.tandfonline.com
AJ Scott, WA Messersmith, A Jimeno - Drugs of today (Barcelona …, 2015 - europepmc.org
… Apatinib, a small-molecule inhibitor of vascular endothelial … Apatinib has shown a survival benefit in gastric cancer in a … profile and improved outcomes, apatinib has demonstrated a …
Number of citations: 152 europepmc.org
X Hu, J Cao, W Hu, C Wu, Y Pan, L Cai… - BMC …, 2014 - bmccancer.biomedcentral.com
… and safety of apatinib in patients with non-… apatinib has encouraging antitumor activity and manageable toxicities [18–20]. The aim of this study is to assess efficacy and safety of apatinib …
Number of citations: 250 bmccancer.biomedcentral.com
G Roviello, A Ravelli, K Polom, R Petrioli, L Marano… - Cancer letters, 2016 - Elsevier
… particular regard to angiogenesis, apatinib is a novel receptor … gastric cancer patients, apatinib may be an interesting and … In this review, we summarize the available data of apatinib, …
Number of citations: 154 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.